molecular formula C10H10ClNO4 B6969711 5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide

Cat. No.: B6969711
M. Wt: 243.64 g/mol
InChI Key: UDLCLLXOIJUHKV-UHFFFAOYSA-N
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Description

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a carboxamide group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 5-chlorofuran-2-carboxylic acid with 3-methyl-2-oxooxolane in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-chlorofuran-2-carboxamide: Lacks the oxolane ring, making it less complex.

    N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide: Lacks the chloro substituent, affecting its reactivity.

    5-chloro-N-(2-oxooxolan-3-yl)furan-2-carboxamide: Similar structure but with different substitution patterns.

Uniqueness

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide is unique due to the presence of both the chloro substituent and the oxolane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-N-(3-methyl-2-oxooxolan-3-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c1-10(4-5-15-9(10)14)12-8(13)6-2-3-7(11)16-6/h2-3H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLCLLXOIJUHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1=O)NC(=O)C2=CC=C(O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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